molecular formula C8H11N3O B7721037 2-amino-5,6,7,8-tetrahydro-1H-quinazolin-4-one

2-amino-5,6,7,8-tetrahydro-1H-quinazolin-4-one

Cat. No.: B7721037
M. Wt: 165.19 g/mol
InChI Key: MUGVXCHGASIZAN-UHFFFAOYSA-N
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Description

2-amino-5,6,7,8-tetrahydro-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by a quinazoline core structure with an amino group at the 2-position and a tetrahydro modification at the 5,6,7,8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 2-amino-5,6,7,8-tetrahydro-1H-quinazolin-4-one typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. The focus is on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, oxidized derivatives, and reduced forms of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-amino-5,6,7,8-tetrahydro-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3,4,5,6,7,8-hexahydroquinazolin-4-one: Similar in structure but with a hexahydro modification.

    2-amino-4-hydroxy-5,6,7,8-tetrahydroquinazoline: Contains a hydroxy group at the 4-position.

    2-amino-4-phenylthiazole-5-carbohydrazide: Features a thiazole ring and a carbohydrazide group.

Uniqueness

2-amino-5,6,7,8-tetrahydro-1H-quinazolin-4-one is unique due to its specific tetrahydro modification, which imparts distinct chemical and biological properties. This modification can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-5,6,7,8-tetrahydro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H2,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGVXCHGASIZAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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